Dansyl-proline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

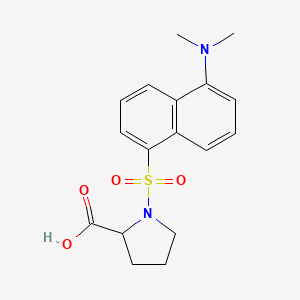

Dansyl-proline is a fluorescent derivative of the amino acid proline, where the dansyl group (1-dimethylaminonaphthalene-5-sulfonyl chloride) is attached to the amino group of proline. This compound is widely used in biochemical and analytical applications due to its strong fluorescence properties, which make it an excellent probe for studying protein and peptide interactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Dansyl-proline typically involves the reaction of proline with dansyl chloride. The reaction is carried out in an alkaline medium, usually using sodium bicarbonate as a base. The general reaction conditions are as follows:

- Dissolve proline in an aqueous sodium bicarbonate solution.

- Add dansyl chloride dissolved in acetone to the solution.

- Stir the reaction mixture at room temperature for a specified period, typically around 18 hours.

- Purify the product using chromatographic techniques such as thin-layer chromatography or high-performance liquid chromatography.

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, they likely follow similar synthetic routes as laboratory-scale preparations, with optimizations for large-scale synthesis. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

Dansyl-proline can undergo various chemical reactions, including:

Substitution Reactions: The dansyl group can be replaced by other functional groups under specific conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

Hydrolysis: The amide bond between the dansyl group and proline can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used to replace the dansyl group.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

Substitution Reactions: The major products are the substituted derivatives of proline.

Oxidation and Reduction Reactions: The products depend on the specific redox reaction but may include oxidized or reduced forms of this compound.

Hydrolysis: The primary products are proline and the dansyl group.

科学研究应用

Dansyl-proline has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent probe to study the structure and dynamics of peptides and proteins.

Biology: Employed in the labeling of proteins and peptides for fluorescence microscopy and flow cytometry.

Medicine: Utilized in diagnostic assays to detect specific proteins or peptides in biological samples.

Industry: Applied in the development of biosensors and analytical devices for detecting amino acids and peptides.

作用机制

The mechanism of action of Dansyl-proline primarily involves its fluorescence properties. When exposed to ultraviolet light, the dansyl group emits fluorescence, which can be detected and measured. This property allows researchers to track the presence and behavior of proline-containing peptides and proteins in various biological and chemical systems. The molecular targets and pathways involved include the specific binding sites on proteins and peptides where the dansyl group attaches, enabling the study of protein-protein and protein-ligand interactions.

相似化合物的比较

Similar Compounds

Dansyl-glycine: Another dansylated amino acid used for similar applications.

Dansyl-lysine: A fluorescent derivative of lysine, used in protein labeling and fluorescence studies.

Dansyl-arginine: Utilized in the study of arginine-containing peptides and proteins.

Uniqueness of Dansyl-proline

This compound is unique due to its specific interaction with proline residues in peptides and proteins. Proline has a distinct cyclic structure that influences protein folding and stability, making this compound a valuable tool for studying these aspects. Additionally, the strong fluorescence of the dansyl group enhances the sensitivity and accuracy of detection in various analytical techniques.

生物活性

Dansyl-proline is a derivative of proline, modified with a dansyl group, which is widely utilized in biochemical research for its fluorescent properties. This compound has garnered attention for its biological activities, particularly in the fields of protein labeling, enzyme activity studies, and potential therapeutic applications. The following sections detail the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

- Fluorescent Properties : this compound serves as a fluorescent probe due to the dansyl moiety, making it valuable for tracking proteins and peptides in various biological assays. Its fluorescence can be excited by UV light, allowing for sensitive detection and quantification of biomolecules.

- Enzyme Interaction : Research indicates that this compound can influence enzyme activities related to proline metabolism. For instance, it has been shown to affect the activities of enzymes such as proline dehydrogenase and pyrroline-5-carboxylate reductase, which are crucial in proline biosynthesis and degradation pathways .

- Cellular Uptake and Metabolism : this compound is capable of being taken up by cells, where it may participate in metabolic processes. Its incorporation into cellular systems can be monitored via fluorescence, providing insights into cellular metabolism and the role of proline in physiological processes .

Applications in Research

- Protein Labeling : this compound is commonly used to label proteins for studies involving protein interactions and localization. The dansyl group enhances the visibility of proteins during electrophoresis and chromatography.

- Collagen Metabolism Studies : The compound has been utilized to assess collagen metabolism through the derivatization of hydroxyproline. By measuring fluorescence after HPLC separation, researchers can quantify collagen synthesis and degradation processes in tissues .

- Antimicrobial Activity : Recent studies have explored the antimicrobial properties of polymers modified with dansyl units, including their effectiveness against various bacterial strains. This suggests potential therapeutic applications for compounds derived from this compound .

Case Studies

- Proline Metabolism Under Stress Conditions :

- Collagen Analysis in Fibrotic Tissues :

Data Tables

| Study | Focus | Findings |

|---|---|---|

| Shabbaj et al., 2021 | Proline metabolism under stress | Enhanced enzyme activity correlating with increased proline levels |

| Quantitative study (PubMed) | Collagen metabolism | Development of a sensitive assay using this compound for collagen quantification |

| ResearchGate Study | Antimicrobial activity | Identification of antimicrobial properties in polymers containing dansyl units |

属性

IUPAC Name |

1-[5-(dimethylamino)naphthalen-1-yl]sulfonylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-18(2)14-8-3-7-13-12(14)6-4-10-16(13)24(22,23)19-11-5-9-15(19)17(20)21/h3-4,6-8,10,15H,5,9,11H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJIWURDCGMVQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCCC3C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。